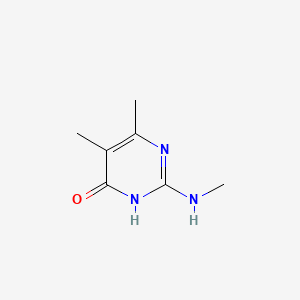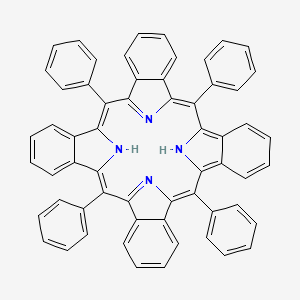
4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride, there are related compounds with similar structures that have been synthesized. For example, 4-(Chloromethyl)pyridine hydrochloride has been synthesized from 4-methylpyridine using a series of reactions involving oxidation, esterification, reduction, and chlorination .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Thiazole and its derivatives, including 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are part of the heterocyclic compounds, which are crucial in developing pharmacologically active molecules. Thiazole-based compounds have shown efficacy in various biological activities, making them a subject of interest in medicinal chemistry research for potential therapeutic applications (Kumawat, 2017).
Antimalarial Research
Thiazole derivatives have been investigated for their potential antimalarial properties. The structural diversity of thiazole compounds allows for the synthesis of novel molecules with possible antimalarial activity. Research has focused on designing, synthesizing, and evaluating the antimalarial activity of thiazole derivatives, contributing to the ongoing search for new antimalarial drugs (Kumawat, 2017).
Antibacterial and Antifungal Applications
Thiazole compounds have been explored for their antibacterial and antifungal importance. By modifying the thiazole ring at different positions, researchers have developed new molecules with potent antibacterial activities. The review of thiazole derivatives highlights their significant role in combating bacterial infections, showcasing the versatility of thiazole compounds in developing novel antibacterial agents (Kashyap et al., 2018).
Antiproliferative and Anticancer Research
The antiproliferative and antitumor activities of thiazole and oxazole derivatives have been systematically reviewed, emphasizing their potential in cancer research. The extensive study of these compounds has revealed a wide range of biological activities, including anticancer effects. This systematic review underscores the importance of thiazole and oxazole derivatives in developing new anticancer therapies (Guerrero-Pepinosa et al., 2021).
CNS Activity
Thiazole derivatives have also been investigated for their potential Central Nervous System (CNS) activity. The exploration of thiazole compounds in developing new CNS active agents highlights their significance in addressing various CNS disorders. This research area opens avenues for creating potent thiazole-based drugs targeting CNS disorders (Agarwal et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBDTEMHILGVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride | |
CAS RN |
79387-14-7 | |
| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl [(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B3344554.png)


![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B3344569.png)
![2-{8-[2-Amino-6-(4-bromo-thiophen-2-ylmethoxy)-purin-9-yl]-octyloxy}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol](/img/structure/B3344575.png)


